molecular formula C28H24N2O B4026062 11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

Cat. No.: B4026062
M. Wt: 404.5 g/mol
InChI Key: DWVHAXYZZNRLEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is a complex organic compound with a unique structure that includes a naphthalene moiety and a cyclohexa-phenanthrolin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one typically involves multi-step organic synthesis. The process begins with the preparation of the naphthalene derivative, followed by the formation of the cyclohexa-phenanthrolin core through a series of cyclization and functionalization reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydro derivatives .

Scientific Research Applications

11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthalene moiety with a cyclohexa-phenanthrolin core sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications .

Properties

IUPAC Name

11,11-dimethyl-8-naphthalen-1-yl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O/c1-28(2)15-21-25-20-11-6-14-29-22(20)12-13-23(25)30-27(26(21)24(31)16-28)19-10-5-8-17-7-3-4-9-18(17)19/h3-14,27,30H,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVHAXYZZNRLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC6=CC=CC=C65)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 2
Reactant of Route 2
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 3
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 4
Reactant of Route 4
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 5
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one
Reactant of Route 6
Reactant of Route 6
11,11-Dimethyl-8-(naphthalen-1-YL)-7H,8H,9H,10H,11H,12H-cyclohexa[A]4,7-phenanthrolin-9-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.